Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl ester, and a methylsulfanyl-substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
- Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
- Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate hydrochloride
Comparison: Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8;/h3-6,10H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDXZVXVJCLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)SC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.